

An In-depth Technical Guide to the Physical Characteristics of 3-Nitrocatechol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Nitrobenzene-1,2-diol

Cat. No.: B057710

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrocatechol, a derivative of catechol, is a vital building block in medicinal chemistry and pharmaceutical research. Its unique molecular architecture, featuring both hydroxyl and nitro functional groups on a benzene ring, imparts a distinct set of physical and chemical properties that are crucial for its application in the synthesis of novel therapeutic agents. Notably, it serves as a key intermediate in the development of serotonin 5-HT1A antagonists and as a potential inhibitor of neuronal nitric oxide synthase (nNOS), highlighting its significance in targeting neurological disorders.^{[1][2]} A thorough understanding of its physical characteristics is paramount for optimizing reaction conditions, ensuring purity, and developing stable formulations. This guide provides a comprehensive overview of the core physical properties of 3-nitrocatechol, supported by experimental data and protocols.

Molecular Structure and Core Properties

The foundational attributes of 3-nitrocatechol stem directly from its molecular structure. The presence of two adjacent hydroxyl groups and a nitro group on the aromatic ring governs its polarity, solubility, and reactivity.

Caption: Molecular structure of 3-nitrocatechol.

A summary of its key physical and chemical properties is presented in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	C6H5NO4	[2][3][4]
Molecular Weight	155.11 g/mol	[1][2]
Appearance	Yellow to Dark Yellow Solid	[2][3]
Melting Point	156 °C	[2][3][4]
Boiling Point	268.6 - 278.88 °C (at 760 mmHg)	[1][2][3][4][5]
Flash Point	123.7 °C	[1][3][4]
Density	1.555 - 1.6 g/cm³	[1][4][5]
Water Solubility	14.88 g/L (at 20.5 °C)	[1][2][4]
pKa	6.90 ± 0.24 (Predicted)	[2]
Refractive Index	1.5423 - 1.668	[1][2][3][4]

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. 3-Nitrocatechol exhibits moderate solubility in water, which can be attributed to the hydrogen bonding capacity of its two hydroxyl groups.[1][2][4] Its solubility in organic solvents is more nuanced. It is reported to be slightly soluble in chloroform, dichloromethane, dimethyl sulfoxide (DMSO), and methanol.[2] This limited solubility in some organic solvents may necessitate the use of co-solvents or alternative formulation strategies in certain applications.

Spectroscopic Characteristics

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of 3-nitrocatechol.

Infrared (IR) Spectroscopy

The gas-phase IR absorption cross-sections for 3-nitrocatechol have been evaluated.^[1] Specific infrared absorptions are key identifiers of its functional groups. The presence of the hydroxyl groups will give rise to a broad absorption band in the region of 3200-3600 cm^{-1} . The nitro group (NO_2) will exhibit two characteristic strong stretching vibrations, typically around 1500-1560 cm^{-1} (asymmetric) and 1300-1370 cm^{-1} (symmetric). The aromatic C-H stretching vibrations are expected above 3000 cm^{-1} , while the C=C stretching vibrations of the benzene ring will appear in the 1450-1600 cm^{-1} region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are powerful tools for confirming the molecular structure of 3-nitrocatechol. The aromatic protons will appear as distinct signals in the downfield region of the ^1H NMR spectrum, with their chemical shifts and coupling patterns providing information about their relative positions on the benzene ring. The hydroxyl protons may appear as broad singlets, and their chemical shift can be concentration and solvent-dependent. In the ^{13}C NMR spectrum, six distinct signals are expected for the aromatic carbons, with the carbons attached to the electron-withdrawing nitro and hydroxyl groups shifted downfield.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 3-nitrocatechol is characterized by absorption bands corresponding to the electronic transitions within the molecule. The presence of the nitro group and the catechol moiety extends the conjugation of the benzene ring, leading to absorptions in the UV and possibly the visible range.

Crystallographic Data

The solid-state structure of 3-nitrocatechol has been investigated using X-ray diffraction techniques.^[1] This analysis provides precise information on bond lengths, bond angles, and the overall three-dimensional arrangement of the molecules in the crystal lattice. Understanding the crystal packing is crucial for predicting polymorphism, which can significantly impact the stability, solubility, and bioavailability of a pharmaceutical compound.

Experimental Protocol: Determination of Melting Point

The melting point is a fundamental physical property used to identify a compound and assess its purity. A sharp melting range typically indicates a high degree of purity.

Objective: To determine the melting point of a 3-nitrocatechol sample using a digital melting point apparatus.

Materials:

- 3-Nitrocatechol (solid powder)
- Capillary tubes (sealed at one end)
- Digital melting point apparatus
- Spatula
- Mortar and pestle (optional, for finely grinding the sample)

Procedure:

- **Sample Preparation:** Ensure the 3-nitrocatechol sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.
- **Loading the Capillary Tube:** Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the material into the bottom of the tube.
- **Inserting the Capillary Tube:** Carefully place the loaded capillary tube into the sample holder of the digital melting point apparatus.
- **Setting the Apparatus:**
 - Set a starting temperature approximately 10-15 °C below the expected melting point of 156 °C.

- Set a heating rate of 1-2 °C per minute for an accurate determination. A faster rate can be used for a preliminary, approximate measurement.
- Observation:
 - Observe the sample through the magnifying lens as the temperature increases.
 - Record the temperature at which the first drop of liquid appears (the onset of melting).
 - Record the temperature at which the entire sample has completely melted (the clear point).
- Reporting: The melting point is reported as a range from the onset of melting to the clear point. For pure 3-nitrocatechol, this range should be narrow.

Causality Behind Experimental Choices:

- Fine Powder: Using a finely ground powder ensures uniform heat distribution throughout the sample, leading to a more accurate and sharper melting range.
- Slow Heating Rate: A slow heating rate allows the temperature of the sample and the thermometer to remain in equilibrium, preventing an overestimation of the melting point.

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.

Conclusion

The physical characteristics of 3-nitrocatechol, from its fundamental properties like melting point and solubility to its detailed spectroscopic and crystallographic profiles, are integral to its

successful application in research and drug development. This guide has provided a comprehensive technical overview of these properties, emphasizing the importance of a thorough understanding for any scientist working with this versatile compound. The provided experimental protocol for melting point determination serves as a practical example of how these properties are measured and validated in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 6665-98-1,3-Nitrocatechol | lookchem [lookchem.com]
- 2. 3-Nitrocatechol | 6665-98-1 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. echemi.com [echemi.com]
- 5. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Characteristics of 3-Nitrocatechol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b057710#physical-characteristics-of-3-nitrocatechol\]](https://www.benchchem.com/product/b057710#physical-characteristics-of-3-nitrocatechol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com